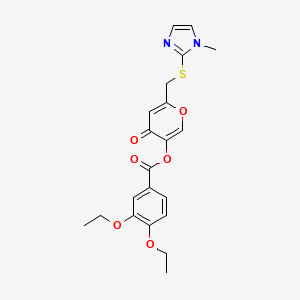

![molecular formula C13H11NO3S B2828563 Phenyl[(thien-2-ylcarbonyl)amino]acetic acid CAS No. 1008670-87-8](/img/structure/B2828563.png)

Phenyl[(thien-2-ylcarbonyl)amino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

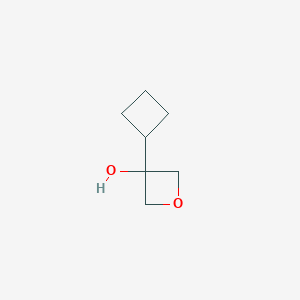

Phenyl[(thien-2-ylcarbonyl)amino]acetic acid is a chemical compound with the molecular formula C13H11NO3S . It has a molecular weight of 261.3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to an acetic acid moiety, which is further connected to a thien-2-ylcarbonyl group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.3 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources I found .Aplicaciones Científicas De Investigación

Material Science and Gelation

Phenylalanine and its derivatives, including phenyl[(thien-2-ylcarbonyl)amino]acetic acid, are important in material science, especially in the creation of low-molecular-weight gelators. These gelators are essential for fabricating supramolecular gels with versatile applications due to their atomic-level programming and modification capabilities. These gels are used in drug delivery, tissue engineering, oil spill recovery, dye removal, extraction of heavy metals or pollutants, and the detection of explosives. The non-covalent nature of gelator interactions grants these materials important properties like reversible phase transitions and responsiveness to external stimuli (Das, Häring, Haldar, & Díaz Díaz, 2017).

Analytical Biochemistry and Chromatography

This compound derivatives are significant in analytical biochemistry, particularly in high-performance liquid chromatography (HPLC) for the separation and quantitation of amino acids. Adjustments in injection solvents and the pH of elutrient buffers are critical for optimal separation of specific amino acid derivatives, highlighting the compound's importance in analytical methods and its role in the development of more efficient and accurate chromatographic techniques (Harris, Robinson, & Johnson, 1980).

Pharmacology and Drug Design

In pharmacology, derivatives of this compound are used in the design of new drugs, such as angiotensin-converting enzyme inhibitors. These compounds are significant for their potent in vitro inhibitory activity and for their capacity to modulate pressor response to angiotensin I when administered orally. The structural and conformational analysis of these compounds provides insights into the structure-activity relationship, guiding the design of more effective and specific drug candidates (Yanagisawa et al., 1987).

Cancer Research

This compound derivatives are also utilized in cancer research. Metal complexes containing these compounds have been synthesized and evaluated for their anticancer activity against lung and oral cancer cell lines. The synthesis and characterization of these complexes involve various analytical techniques, revealing their potential as effective agents in cancer therapy (Shah et al., 2019).

Propiedades

IUPAC Name |

2-phenyl-2-(thiophene-2-carbonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-12(10-7-4-8-18-10)14-11(13(16)17)9-5-2-1-3-6-9/h1-8,11H,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDFNCZLEHZUNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2828489.png)

![7-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2828492.png)

![ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2828493.png)

![Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B2828496.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2828499.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2828501.png)